molecular formula C10H11ClF2N4 B6171353 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 2445791-93-3

2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6171353
CAS No.: 2445791-93-3
M. Wt: 260.7
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Description

2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenyl group and a triazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Formation of the Ethanamine Backbone: The ethanamine backbone can be constructed through a reductive amination reaction involving an appropriate aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides or hydroxylated derivatives, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine
  • 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine sulfate
  • 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine phosphate

Uniqueness

2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is unique due to its specific combination of a difluorophenyl group and a triazole ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

2445791-93-3

Molecular Formula

C10H11ClF2N4

Molecular Weight

260.7

Purity

95

Origin of Product

United States

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